N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide
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Overview
Description
N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with diethyl, methyl, and trimethoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 3,4,5-trimethoxyaniline with a suitable naphthyridine derivative under acidic or basic conditionsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine compounds.
Scientific Research Applications
N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET shares structural similarities with the compound but has different functional groups and applications.
N,N-diethyl-7-formamido-4-methyl-6-oxo-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline-2-carboxamide: Another compound with a similar core structure but different substituents and biological activities.
Uniqueness
N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N,N-diethyl-7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-7-27(8-2)23(28)17-13-24-22-16(10-9-14(3)25-22)20(17)26-15-11-18(29-4)21(31-6)19(12-15)30-5/h9-13H,7-8H2,1-6H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTYGRUXXSXNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C(=C3)OC)OC)OC)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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